molecular formula C7H7BrN2O2 B3237044 Ethyl 4-bromopyrimidine-2-carboxylate CAS No. 1379364-87-0

Ethyl 4-bromopyrimidine-2-carboxylate

Cat. No. B3237044
CAS RN: 1379364-87-0
M. Wt: 231.05 g/mol
InChI Key: JSZUZFUUBSQCBJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromopyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 . It is a solid substance and has a molecular weight of 231.05 .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromopyrimidine-2-carboxylate is 1S/C7H7BrN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-bromopyrimidine-2-carboxylate are not detailed in the search results, pyrimidine synthesis often involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .


Physical And Chemical Properties Analysis

Ethyl 4-bromopyrimidine-2-carboxylate is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

Ethyl 4-bromopyrimidine-2-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for Ethyl 4-bromopyrimidine-2-carboxylate are not mentioned in the search results, the compound’s potential neuroprotective and anti-inflammatory properties suggest it could be further explored in the development of treatments for neurodegenerative diseases .

properties

IUPAC Name

ethyl 4-bromopyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZUZFUUBSQCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855720
Record name Ethyl 4-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromopyrimidine-2-carboxylate

CAS RN

1379364-87-0
Record name Ethyl 4-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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